Di-isobutyl-octadecylsilane

HPLC column stability low-pH hydrolysis resistance sterically protected stationary phase

Di-isobutyl-octadecylsilane (also referred to as diisobutyl-n-octadecylsilane or SB-C18) is a monofunctional organosilane featuring a long C18 alkyl chain with two bulky isobutyl side groups attached to the silicon atom. It is the defining ligand of the Agilent ZORBAX StableBond (SB-C18) and Poroshell 120 SB-C18 stationary phase families, and is commercially supplied as the reactive dimethylamino precursor (CAS 151613-23-9) by vendors such as Gelest (SIO6610.0) for in-house column packing and surface modification.

Molecular Formula C26H55Si
Molecular Weight 395.8 g/mol
Cat. No. B12353854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-isobutyl-octadecylsilane
Molecular FormulaC26H55Si
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si](CC(C)C)CC(C)C
InChIInChI=1S/C26H55Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3
InChIKeyXFUIXKOXBXGUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-isobutyl-octadecylsilane: Technical Baseline for Procurement of Sterically Protected C18 HPLC Phases and Surface Modification Reagents


Di-isobutyl-octadecylsilane (also referred to as diisobutyl-n-octadecylsilane or SB-C18) is a monofunctional organosilane featuring a long C18 alkyl chain with two bulky isobutyl side groups attached to the silicon atom. It is the defining ligand of the Agilent ZORBAX StableBond (SB-C18) and Poroshell 120 SB-C18 stationary phase families, and is commercially supplied as the reactive dimethylamino precursor (CAS 151613-23-9) by vendors such as Gelest (SIO6610.0) for in-house column packing and surface modification [1] . The compound belongs to the class of sterically protected alkylsilanes, distinguished from conventional dimethyl-substituted C18 phases by the replacement of two methyl groups with isobutyl substituents. This structural feature provides steric shielding of the siloxane bond anchoring the ligand to silica surfaces, a mechanism that has been characterized by 29Si CP MAS NMR [2] [3]. Unlike end-capped C18 phases, SB-C18 is deliberately left non-endcapped, resulting in a carbon load of approximately 10% on 80 Å silica (180 m²/g surface area) and a usable pH range of 0.8–8.0 at temperatures up to 90 °C [4].

Why Generic C18 Phases Cannot Substitute for Di-isobutyl-octadecylsilane in Low-pH and High-Temperature HPLC


Conventional dimethyl-n-octadecylsilane (dimethyl-C18) phases, including widely used Rx-C18 and end-capped C18 columns, are not functionally interchangeable with di-isobutyl-octadecylsilane-based phases. The critical failure mode is acid-catalyzed hydrolysis of the siloxane bond anchoring the ligand to the silica surface, which proceeds rapidly at pH < 2 and elevated temperatures [1]. In dimethyl-C18 phases, residual surface silanols can hydrogen-bond to the ligand siloxane oxygen, activating it toward hydrolytic cleavage. The bulky isobutyl side groups of di-isobutyl-octadecylsilane sterically obstruct this interaction, as directly demonstrated by 29Si CP MAS NMR studies showing significantly decreased hydrogen bonding of residual silanols to the ligand siloxane bond [2] [3]. Furthermore, the non-endcapped nature of SB-C18, combined with the unique steric environment created by the isobutyl groups, produces a selectivity profile that differs from end-capped C18 phases—a difference that cannot be replicated by simply selecting an alternative C18 column without the sterically protecting architecture [4]. Consequently, substituting a generic dimethyl-C18 or end-capped C18 column into a validated low-pH method will result in rapid column failure, loss of retention reproducibility, and altered selectivity.

Quantitative Differentiation Evidence for Di-isobutyl-octadecylsilane Versus Closest Analogs


Hydrolytic Stability Under Aggressive Low-pH, High-Temperature Conditions: SB-C18 vs. Dimethyl-C18 (Rx-C18)

Di-isobutyl-octadecylsilane (SB-C18) demonstrates unequivocally superior hydrolytic stability compared to conventional dimethyl-n-octadecylsilane (Rx-C18) under identical aggressive conditions. In a controlled accelerated aging study, columns were continuously purged with methanol/water (50:50) containing 1.0% trifluoroacetic acid (pH ~0.8) at 90 °C [1]. The SB-C18 column showed no measurable change in toluene retention after three working months of continuous exposure (>25,000 column volumes), whereas the Rx-C18 column exhibited progressive loss of retention, declining to approximately 80% of initial retention after ~5,000 column volumes, with continued degradation thereafter [1].

HPLC column stability low-pH hydrolysis resistance sterically protected stationary phase

Residual Silanol Shielding Capacity: 29Si CP MAS NMR Quantification of Silanol–Siloxane Interaction

The molecular mechanism underlying the hydrolytic stability advantage of di-isobutyl-octadecylsilane was directly measured by 29Si CP MAS NMR spectroscopy [1] [2]. In this experiment, the ability of alkylsilane ligands to cross-polarize proton magnetization to residual surface silanols served as a quantitative proxy for the spatial proximity and hydrogen-bonding interaction between silanols and the ligand siloxane bond. One bulky di-isobutyl-n-octadecylsilane ligand cross-polarizes to 0.8 residual surface silanols per ligand, compared to only 0.3 for a conventional dimethyl-n-octadecylsilane ligand [1]. The higher value for the di-isobutyl phase reflects the steric compression imposed by the bulky isobutyl groups, which forces the ligand into closer proximity with adjacent silanols—paradoxically shielding the siloxane bond from hydrogen-bond activation because the isobutyl groups physically block silanol access to the siloxane oxygen.

residual silanol activity solid-state NMR RP-HPLC surface chemistry

Bidentate-C18 as the Closest Stability Competitor: pH 0.9, 90 °C Accelerated Aging Comparison

Among all monofunctional and bidentate C18 stationary phases tested on the same silica substrate under a methanol/1% TFA (pH ~0.9) mobile phase at 90 °C, the sterically protected diisobutyl-C18 silane remained the most stable phase. The bidentate-C18 phase was described as 'almost as stable' as the diisobutyl-C18, while the conventional monofunctional dimethyl-C18 packing degraded significantly more rapidly [1]. This three-way comparison establishes a clear stability ranking: diisobutyl-C18 ≥ bidentate-C18 ≫ conventional dimethyl-C18, positioning the di-isobutyl-octadecylsilane ligand as the reference standard for low-pH stability.

bidentate silane low-pH stability ranking HPLC column lifetime

Peak Symmetry and Column Efficiency for Basic Drugs at pH 7: Diisobutyl-C18 vs. Dimethyl-C18 Packings

In a comparative study by Kirkland and Henderson, monomeric C18 stationary phases with bulky sterically protecting side groups (diisobutyl- and diisopropyl-C18) were evaluated against conventional dimethyl-substituted C18 packings for the separation of basic drugs at pH 7 [1]. The sterically protected phases showed higher column efficiency (greater plate numbers) and better peak symmetry (lower tailing factors) for basic drug analytes compared to dimethyl-substituted packings. This improvement is attributed to the bulky isobutyl groups differentially shielding unreacted silanol groups on the silica surface, reducing deleterious ion-exchange interactions with protonated basic analytes. Additionally, the sterically protected phases produced different column selectivities and stronger retention for basic drugs, offering a complementary selectivity profile to dimethyl-C18 phases [1].

basic drug separation peak tailing silanol shielding column selectivity

High-Temperature Peptide Separation Capability Enabled by Thermal and Chemical Stability

The unique combination of thermal stability and low-pH resistance of di-isobutyl-n-octadecylsilane stationary phases enables continuous HPLC operation at temperatures of at least 90 °C with aggressive low-pH mobile phases—conditions that are optimal for peptide separations but which rapidly degrade conventional C18 columns [1]. Operation at elevated temperatures reduces mobile phase viscosity and enhances solute diffusion, resulting in increased column plate number and separation resolution. The monomeric nature of the di-isobutyl-n-octadecylsilane phase ensures rapid mass transfer and high column efficiency under these demanding conditions [1]. This capability is explicitly attributed to the sterically protecting architecture of the bonded phase, which is not available with dimethyl-C18 or end-capped C18 alternatives for sustained high-temperature, low-pH operation.

peptide mapping high-temperature HPLC elevated temperature separation biomolecule analysis

Accessible Residual Silanol Population and Unique Selectivity: Di-isobutyl-C18 (SB-C18) vs. End-capped C18 Phases

A deliberate design feature of di-isobutyl-octadecylsilane stationary phases is the absence of end-capping. Chromatographic testing by Scholten et al. [1] confirmed that on the SB-C18 phase, more residual silanols are analyte-accessible than on end-capped C18 phases, and that the isobutyl groups themselves contribute significantly to the overall hydrophobicity of the phase. Four standard column tests (assessing silanol activity and column hydrophobicity) demonstrated that the solid-state NMR findings regarding shielded vs. accessible surface silanols are directly reflected in chromatographic behavior [1]. This non-endcapped architecture, combined with the unique steric environment of the isobutyl groups, generates a selectivity profile that is distinct from both end-capped C18 (e.g., Agilent EC-C18) and conventional dimethyl-C18 phases—a difference that can be exploited for method development when alternative selectivity is required [2].

non-endcapped C18 selectivity difference silanol accessibility method development

Procurement-Driven Application Scenarios for Di-isobutyl-octadecylsilane Based Stationary Phases and Reagents


Low-pH Pharmaceutical Impurity Profiling and Stability-Indicating Methods (pH 0.8–2.0)

Regulatory pharmaceutical methods requiring mobile phases containing 0.1–1.0% TFA or formic acid (pH < 2) demand columns that maintain retention reproducibility over hundreds of injections. The >25,000 column volume stability demonstrated for SB-C18 at pH 0.8, 90 °C [1] makes di-isobutyl-octadecylsilane phases the appropriate choice for such methods. Laboratories running compendial methods (USP, EP) with acidic mobile phases should consider SB-C18 to minimize column replacement frequency and avoid out-of-specification results from column degradation.

High-Throughput Peptide Mapping and Proteomics with TFA Mobile Phases at Elevated Temperature

Peptide mapping protocols benefit from operation at 80–90 °C to reduce backpressure and enhance resolution. The documented capability of di-isobutyl-n-octadecylsilane stationary phases for continuous operation at ≥90 °C with aggressive low-pH mobile phases [2] enables laboratories to maximize throughput and peak capacity without compromising column lifetime. For core facilities and biopharmaceutical QC laboratories processing large sample batches, the combination of thermal stability and low-pH resistance reduces downtime and column changeover frequency.

Basic Drug Analysis Requiring Symmetrical Peaks Without Mobile-Phase Additives

The improved peak symmetry and higher column efficiency of sterically protected diisobutyl-C18 phases for basic drugs at pH 7 [3] makes these columns suitable for pharmaceutical laboratories analyzing amine-containing active pharmaceutical ingredients and their related substances. By reducing silanol-mediated peak tailing without requiring amine additives or ion-pairing reagents, SB-C18 simplifies mobile phase preparation and improves MS compatibility for LC-MS workflows.

Method Development Requiring Orthogonal Selectivity to End-capped C18 Phases

The non-endcapped architecture of di-isobutyl-octadecylsilane stationary phases, combined with the unique contribution of isobutyl groups to phase hydrophobicity and the greater accessibility of residual silanols [4], provides a selectivity profile orthogonal to conventional end-capped C18 columns. Method development scientists can exploit this difference to resolve critical peak pairs that co-elute on standard C18 phases, making SB-C18 an essential component of systematic method development screening protocols.

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